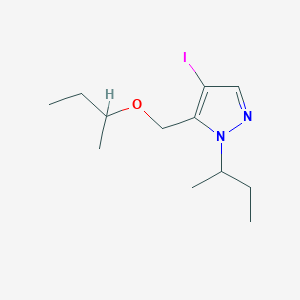
5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a pyrazole compound typically consists of a five-membered ring with two nitrogen atoms. The specific substituents on the ring (in this case, sec-butoxymethyl and sec-butyl groups) can greatly influence the properties of the compound .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation . The specific reactions and products would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole” would depend on its specific structure. Factors that could influence these properties include the size and nature of the substituents on the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Novel Derivatives : Novel 6-(sec-butyl)-3-methyl-1-(substituted phenyl)-5,6- dihydropyrrolo[3,4-c]pyrazol-4-(1H)ones were synthesized using L-isoleucine methyl ester hydrochloride as the starting material. These compounds showed inhibitory activity against plant pathogenic fungi (Wang et al., 2015).
Characterization of Polynuclear Copper(I) Pyrazolate Complexes : The synthesis and characterization of new polynuclear copper(I) pyrazolate complexes were conducted. These complexes showed catalytic activity in the conversion of alkenes into cyclopropane derivatives (Maspero et al., 2003).
Development of New Ligands : A new tripodal ligand, 5-(bis(3,5-dimethyl- 1H -pyrazol-1-ylmethyl)amino)pentan-1-ol, was synthesized, exhibiting catalytic oxidative activities (Kodadi et al., 2008).
Biological and Antimicrobial Activities
Antimicrobial Activity : Novel pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antimicrobial activity. Some of these compounds showed significant activity against various microorganisms (Abdel-Gawad et al., 2003).
Antioxidant Activity : The antioxidant activity of pyrazole and pyrazolone derivatives was computationally investigated. The study provided insights into structural requirements for designing efficient antioxidants (Orabi et al., 2017).
Herbicidal and Pesticidal Applications
- Herbicidal Activity : Pyrazole benzophenone derivatives were synthesized and showed significant herbicidal activity, making them promising targets for herbicide discovery (Fu et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The field of pyrazole chemistry is a dynamic and rapidly evolving area of research. Future directions could include the development of new synthetic methods, the exploration of novel pyrazole-based compounds with potential applications in areas like medicine or materials science, and further investigations into the properties and reactivity of these compounds .
Eigenschaften
IUPAC Name |
1-butan-2-yl-5-(butan-2-yloxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-5-9(3)15-12(11(13)7-14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRYLQSJJFTZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)I)COC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)

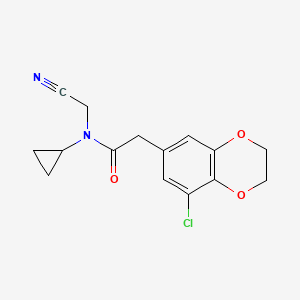
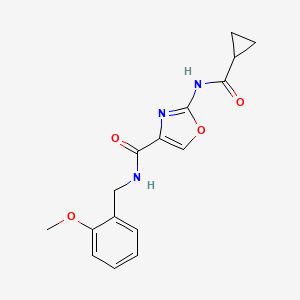

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)
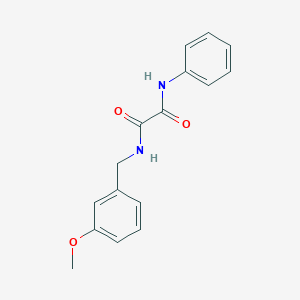
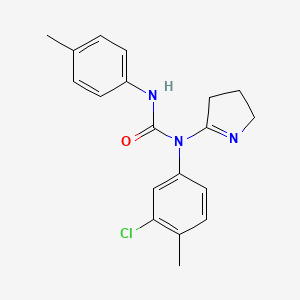
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)
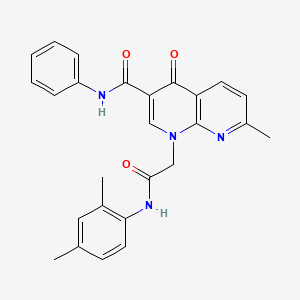
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)